N-(3-Methylphenyl)-2-oxo-2H-chromene-3-carboxamide
CAS No.: 1846-99-7
Cat. No.: VC5039168
Molecular Formula: C17H13NO3
Molecular Weight: 279.295
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1846-99-7 |
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Molecular Formula | C17H13NO3 |
Molecular Weight | 279.295 |
IUPAC Name | N-(3-methylphenyl)-2-oxochromene-3-carboxamide |
Standard InChI | InChI=1S/C17H13NO3/c1-11-5-4-7-13(9-11)18-16(19)14-10-12-6-2-3-8-15(12)21-17(14)20/h2-10H,1H3,(H,18,19) |
Standard InChI Key | XUNAVIWFCXQWCJ-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC=C1)NC(=O)C2=CC3=CC=CC=C3OC2=O |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s structure comprises a 2H-chromen-2-one scaffold (benzopyran-2-one) substituted at the 3-position with a carboxamide group linked to a 3-methylphenyl ring. Key structural identifiers include:
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InChIKey: XUNAVIWFCXQWCJ-UHFFFAOYSA-N
The chromene core’s planar aromatic system and the amide’s hydrogen-bonding capacity influence its reactivity and interactions with biological targets .
Physicochemical Properties
Data collated from spectral and computational analyses reveal:
These properties underscore its suitability for organic synthesis and preliminary biological screening.
Synthesis and Optimization
Synthetic Pathways
The compound is typically synthesized via a two-step approach:
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Chromene Core Formation: Ethyl 2-oxo-2H-chromene-3-carboxylate is prepared through condensation of salicylaldehyde derivatives with diethyl malonate under acidic conditions .
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Amide Coupling: The ester intermediate reacts with 3-methylaniline in ethanol under reflux, facilitated by coupling agents or catalysts to form the carboxamide .
Yield optimization (reported up to 94% in analogs ) hinges on solvent choice (e.g., toluene vs. ethanol), temperature control, and stoichiometric ratios .
Analytical Validation
Structural confirmation relies on:
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- and -NMR: Assignments for aromatic protons (δ 7.99–6.87 ppm) and carbonyl carbons (δ 160–161 ppm) .
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IR Spectroscopy: Bands for amide C=O (~1650 cm) and chromene lactone (~1720 cm) .
These techniques ensure fidelity to the target structure and purity ≥95% for biological assays .
Biological Activities and Mechanisms
Enzyme Inhibition
The compound’s amide group may engage in hydrogen bonding with enzyme active sites. Related 3-carboxamido coumarins exhibit:
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MAO-B Selectivity: Inhibition constants (K) as low as 0.0014 µM, suggesting potential for neurodegenerative disease therapy .
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Anti-inflammatory Effects: Suppression of COX-2 and TNF-α in murine models.
Mechanistic studies are needed to elucidate target specificity and structure-activity relationships (SAR).
Comparative Analysis with Structural Analogs
Substituent Effects
Varying the phenyl ring substituents modulates bioactivity:
The 3-methyl group may enhance lipophilicity, improving membrane permeability but reducing solubility—a trade-off requiring optimization.
Pharmacophore Modeling
Field-based 3D-QSAR studies highlight the importance of:
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Electrostatic Potential: Negative regions near the chromene’s lactone oxygen .
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Hydrophobic Contacts: The 3-methylphenyl group’s role in binding pocket interactions .
These insights guide rational design of derivatives with enhanced potency and selectivity.
Research Gaps and Future Directions
Underexplored Areas
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Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) profiles remain uncharacterized.
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Toxicity: Acute and chronic toxicity studies in preclinical models are absent .
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Target Identification: Proteomic or genomic approaches could identify novel molecular targets .
Strategic Recommendations
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